2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-12-3-6-14(19)16(9-12)26(23,24)21-13-4-1-11(2-5-13)15-10-22-7-8-25-17(22)20-15/h1-6,9-10,21H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPLONXIHVBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene (PhH) for several hours . The specific structure of the starting materials can influence the outcome of the reaction, leading to the formation of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Medicine: It is being investigated for its potential anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in:
- Benzene sulfonamide backbone with 2,5-difluoro substituents.
Comparisons with structurally related compounds are summarized below:
Table 1: Structural and Functional Comparison
Critical Analysis of Substituent Effects
Methylsulfonyl groups in COX-2 inhibitors () are critical for selectivity; the target’s benzene sulfonamide may mimic this interaction but requires validation .
Fluorine Substitution: The 2,5-difluoro pattern on the benzene ring increases lipophilicity and metabolic stability compared to non-fluorinated analogs, similar to T0901317’s trifluoroethyl group .
Heterocyclic Systems :
- The imidazo[2,1-b]thiazole core provides planar rigidity, favoring interactions with hydrophobic binding pockets. This contrasts with 1,2,4-triazoles (), which are more flexible and may alter pharmacokinetics .
Q & A
Q. What are the standard synthetic routes for preparing 2,5-difluoro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide precursors under acidic or thermal conditions .
- Step 2: Introduction of the sulfonamide group via nucleophilic substitution between 2,5-difluorobenzenesulfonyl chloride and the amino-functionalized phenyl-imidazo-thiazole intermediate .
- Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) and reaction temperatures (60–80°C) .
Key Data:
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclization | 65–75 | ≥95% |
| 2 | Sulfonylation | 50–60 | ≥90% |
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of fluorine atoms (¹⁹F NMR) and imidazo-thiazole ring substitution patterns (¹H/¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98% required for biological assays) .
- Mass Spectrometry (HRMS): Determines molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Example Workflow:
Structural Confirmation: ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazo-thiazole H), 7.85–7.60 (m, aromatic H).
Purity Check: HPLC retention time = 4.2 min (C18 column, acetonitrile/water gradient).
Q. What is the hypothesized mechanism of biological activity for this compound?
The compound likely targets enzymes or receptors via:
- Sulfonamide Group: Acts as a hydrogen-bond donor/acceptor, inhibiting enzymes like carbonic anhydrase or kinases .
- Fluorine Atoms: Enhance metabolic stability and membrane permeability via hydrophobic interactions .
- Imidazo-Thiazole Core: Binds to ATP pockets in kinases or modulates ion channels .
Supporting Evidence:
- In vitro assays show IC₅₀ values <1 µM against cancer cell lines (e.g., MCF-7) .
- Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?
Methodological Approach:
- Design of Experiments (DoE): Screen parameters (temperature, solvent, stoichiometry) using a factorial design .
- Catalyst Selection: Test Lewis acids (e.g., ZnCl₂) to activate sulfonyl chloride electrophilicity .
- Real-Time Monitoring: Use FTIR to track sulfonamide bond formation (disappearance of S=O stretch at 1370 cm⁻¹) .
Case Study:
| Condition | Yield Improvement (%) |
|---|---|
| DMF vs. THF | +15 |
| 0.5 eq. ZnCl₂ | +20 |
Q. How can contradictory bioactivity data across studies be resolved?
Strategies:
- Structural Validation: Re-analyze crystallographic data (e.g., using SHELX or SIR97 ) to confirm regiochemistry.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified fluorine positions or imidazo-thiazole substituents .
- Assay Standardization: Compare results under identical conditions (e.g., pH 7.4, 10% FBS) .
Example:
Contradictory IC₅₀ values (0.5 vs. 5 µM) for kinase inhibition were traced to differences in buffer ionic strength .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
Protocol:
Q. How can crystallographic data resolve ambiguities in fluorine atom positioning?
Workflow:
Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) .
Refinement: Apply SHELXL for anisotropic displacement parameters and Fourier maps to locate fluorine atoms .
Validation: Check R-factors (R₁ < 5%) and residual electron density (<0.3 e⁻/ų) .
Example:
A misassigned fluorine position in the benzene ring was corrected via Hirshfeld surface analysis .
Q. What strategies improve compound solubility for in vivo studies?
Approaches:
- Prodrug Design: Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo) .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
- Co-Solvent Systems: Use 10% DMSO/90% saline for intravenous administration .
Data:
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free Compound | 0.04 | 12 |
| Liposomal | 1.2 | 45 |
Q. How can researchers validate target engagement in cellular assays?
Methods:
- Cellular Thermal Shift Assay (CETSA): Monitor protein stability shifts after compound treatment .
- Fluorescence Polarization: Track displacement of fluorescent probes (e.g., FITC-labeled ATP) .
- CRISPR Knockout: Compare activity in wild-type vs. target gene-knockout cell lines .
Case Study:
CETSA confirmed target engagement with EGFR (ΔTₘ = 4.5°C at 10 µM) .
Q. What are best practices for handling discrepancies in computational vs. experimental binding affinities?
Resolution Steps:
Force Field Adjustment: Re-parameterize charges for fluorine atoms in docking software .
Explicit Solvent MD Simulations: Run 100 ns trajectories to account for solvent effects .
Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure ΔH and Kd .
Example:
Docking-predicted Kd = 10 nM vs. ITC-measured Kd = 50 nM due to omitted solvent entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
